(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate
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Overview
Description
(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate is an organic compound with a complex structure that includes a cyanophenyl group, a thioester, and an enone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioesters, depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-ethylbenzoic acid 4-cyanophenyl ester
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioester and enone groups make it particularly versatile for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C12H9NO2S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-cyanophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C12H9NO2S/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3/b7-6+ |
InChI Key |
KOBBFAPLWMJZCK-VOTSOKGWSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)C#N |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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